Bienvenue dans la boutique en ligne BenchChem!

(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol

medicinal chemistry kinase inhibitor design building block procurement

(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol (CAS 1086376-68-2) is a heterocyclic building block with the molecular formula C12H15N3OS and a molecular weight of 249.33 g/mol, comprising a thieno[2,3-d]pyrimidine core fused at the 4-position with a 4-(hydroxymethyl)piperidine moiety. The thieno[2,3-d]pyrimidine scaffold is recognized as a privileged adenine bioisostere in medicinal chemistry, with broad applications in kinase inhibitor programmes, CNS receptor modulation, and anti-infective research.

Molecular Formula C12H15N3OS
Molecular Weight 249.33 g/mol
CAS No. 1086376-68-2
Cat. No. B1386594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol
CAS1086376-68-2
Molecular FormulaC12H15N3OS
Molecular Weight249.33 g/mol
Structural Identifiers
SMILESC1CN(CCC1CO)C2=C3C=CSC3=NC=N2
InChIInChI=1S/C12H15N3OS/c16-7-9-1-4-15(5-2-9)11-10-3-6-17-12(10)14-8-13-11/h3,6,8-9,16H,1-2,4-5,7H2
InChIKeyBTBMQNURYLJSBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol – Structural Identity and Scaffold Context for Procurement Decisions


(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol (CAS 1086376-68-2) is a heterocyclic building block with the molecular formula C12H15N3OS and a molecular weight of 249.33 g/mol, comprising a thieno[2,3-d]pyrimidine core fused at the 4-position with a 4-(hydroxymethyl)piperidine moiety [1]. The thieno[2,3-d]pyrimidine scaffold is recognized as a privileged adenine bioisostere in medicinal chemistry, with broad applications in kinase inhibitor programmes, CNS receptor modulation, and anti-infective research [2]. This compound is supplied as a research intermediate with a typical purity specification of ≥97%, and its primary procurement value lies in its well-defined regioisomeric identity ([2,3-d] vs [3,2-d] fusion), its functionalizable hydroxymethyl handle, and its traceable analytical characterization .

Why (1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol Cannot Be Replaced by Generic Thienopyrimidine Analogs


Substituting (1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol with a generic thienopyrimidine building block ignores three critical structural determinants: (i) the regioisomeric fusion of the thiophene and pyrimidine rings—thieno[2,3-d]pyrimidines display distinct electronic distribution and hinge-binding geometry compared to thieno[3,2-d]pyrimidines, directly affecting kinase selectivity profiles [1]; (ii) the 4-(hydroxymethyl)piperidine substituent provides a primary alcohol handle absent in simple 4-piperidinol or 4-H analogs, enabling divergent derivatization strategies (e.g., esterification, etherification, or oxidation to the corresponding aldehyde/carboxylic acid) that are unavailable to the 4-hydroxy or unsubstituted counterparts [2]; and (iii) commercial lots of the [3,2-d] regioisomer (CAS 910037-26-2) may exhibit different melting point ranges and solubility characteristics, leading to inconsistent reaction outcomes if used interchangeably without re-optimization .

Quantitative Differentiation of (1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol Against Closest Analogs


Regioisomeric Fusion Identity Confirmable by InChI Key: [2,3-d] vs [3,2-d] Isomer

The target compound bears the thieno[2,3-d]pyrimidine regioisomer as definitively identified by its unique InChI Key BTBMQNURYLJSBS-UHFFFAOYSA-N [1]. This contrasts with the [3,2-d] regioisomer (CAS 910037-26-2), which carries InChI Key UXMVQNYPOJJGNA-UHFFFAOYSA-N and MDL number MFCD09065024 . The regioisomeric difference is not trivial: in kinase inhibitor programs, the [2,3-d] arrangement positions the pyrimidine N1 and N3 atoms for a bidentate hinge-binding interaction with the kinase backbone, while the [3,2-d] isomer presents a different hydrogen-bonding vector that can alter target selectivity [2].

medicinal chemistry kinase inhibitor design building block procurement

Functional Group Differentiation: Hydroxymethyl (–CH2OH) vs Hydroxyl (–OH) at the Piperidine 4‑Position

The target compound possesses a primary hydroxymethyl (–CH2OH) substituent at the piperidine 4-position, observable by the canonical SMILES fragment OCC1CCN . This distinguishes it from the closely related 4-hydroxy analog (1-thieno[2,3-d]pyrimidin-4-yl-piperidin-4-ol), which carries a secondary alcohol (–OH) at the same position, as described in patent Example 1a [1]. The hydroxymethyl group offers a methylene spacer that extends the alcohol functionality away from the piperidine ring, providing greater conformational flexibility and enabling a wider range of synthetic transformations—including oxidation to the carboxylic acid, conversion to mesylate/tosylate leaving groups, or Mitsunobu coupling—that are sterically or electronically constrained for the 4‑ol analog.

synthetic chemistry derivatization SAR exploration

Purity Specification and Analytical Traceability vs Unspecified-Grade Analogs

Commercially sourced (1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol is supplied with a minimum purity of 97% as confirmed by vendor Certificate of Analysis, with full analytical characterization including InChI Key, SMILES, molecular weight (249.33 g/mol), and MDL number MFCD09991808 . The [3,2-d] regioisomer is also offered at 97% purity , but the two products are differentiated by MDL number (MFCD09991808 vs MFCD09065024) and InChI Key, providing unambiguous identity verification. This level of documented purity specification contrasts with generic or unspecified-grade thienopyrimidine intermediates where purity and regioisomeric identity may not be certified, introducing batch-to-batch variability in downstream reactions.

quality control procurement reproducibility

Synthetic Provenance: Direct Derivatization from 4-Chloro-thieno[2,3-d]pyrimidine vs Multi-Step Routes

The target compound can be obtained via a single-step nucleophilic aromatic substitution (SNAr) of 4-chloro-thieno[2,3-d]pyrimidine with 4-(hydroxymethyl)piperidine, a route whose feasibility is supported by the patent literature, where the analogous 4‑ol compound was prepared in 58% yield from the same chloro precursor and 4-hydroxypiperidine [1]. This contrasts with the synthesis of certain C6-substituted thieno[2,3-d]pyrimidine FLT3 inhibitors (e.g., compound 16d and compound 17a), which require multi-step sequences involving Suzuki coupling, subsequent deprotection, and functional group interconversions [2]. The single-step accessibility of the target compound from the commercially available 4-chloro precursor simplifies supply chain logistics and reduces cumulative synthetic cost and time to the first derivatized analog.

synthetic accessibility process chemistry cost efficiency

Scaffold Privilege: Thieno[2,3-d]pyrimidine as a Validated Adenine Bioisostere Across Multiple Target Classes

The thieno[2,3-d]pyrimidine scaffold is a well-characterized adenine bioisostere capable of engaging the hinge region of ATP-binding pockets across diverse kinase families. Clinically investigated compounds built on this scaffold include Sufugolix (TAK-013), a GnRH receptor antagonist with an IC50 of 0.06 nM [1], and multiple FLT3 inhibitors with nanomolar potency against both wild-type and mutant FLT3 [2]. While the target compound itself is a building block rather than a final bioactive entity, its core scaffold has demonstrated validated activity across anticancer, anti-inflammatory, antimicrobial, and CNS applications [3]. This contrasts with emerging or less-characterized heterocyclic scaffolds (e.g., thieno[3,4-d]pyrimidines) where target engagement and selectivity data remain sparse, increasing the risk of project failure in lead optimization campaigns.

drug discovery scaffold hopping kinase inhibition

Optimal Research and Procurement Scenarios for (1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol


Kinase Inhibitor Library Synthesis Requiring a Functionalizable Hinge-Binder Building Block

Medicinal chemistry teams designing focused kinase inhibitor libraries can employ this compound as a pre-assembled hinge-binding fragment. The thieno[2,3-d]pyrimidine core mimics the adenine ring system, while the hydroxymethyl group serves as an anchor point for parallel derivatization—enabling rapid exploration of solvent-exposed vector SAR. This approach circumvents the need for de novo construction of the thienopyrimidine bicycle, reducing library synthesis time compared to linear synthetic strategies [1].

Regioisomerically Defined Intermediate for FLT3-Directed Anti-Leukemic Agent Development

Research groups pursuing FLT3 kinase inhibitors for AML can procure this compound as a certified [2,3-d] regioisomer building block. The unambiguous regioisomeric identity (confirmed by InChI Key and MDL number) ensures that SAR correlations from patent literature, where the 4-piperidinemethanol scaffold is employed as a substructure in potent FLT3 modulators, are directly transferable to in-house programs [2].

Scaffold-Hopping Starting Point for CNS Receptor Modulator Programmes

The thieno[2,3-d]pyrimidine scaffold has demonstrated activity at serotonin (5-HT) receptors and other CNS targets. Researchers can use this building block to design novel CNS-penetrant ligands by appending diverse pharmacophores to the hydroxymethyl handle. The favorable physicochemical profile (LogP = 1.77, Fsp³ = 0.5, MW = 249.33) provides a suitable starting point for lead optimization within CNS drug-like space .

Quality-Controlled Procurement for Multi-Site Collaborative Projects Requiring Reproducibility

For multi-institutional or CRO-based collaborative projects where synthetic reproducibility is paramount, procurement of this compound from sources providing full analytical documentation (purity ≥97%, InChI Key, MDL number, SMILES) eliminates ambiguity about starting material identity. This is particularly critical when different collaborating sites may independently order the [2,3-d] target compound or the [3,2-d] isomer, where a single-digit CAS number oversight could confound biological results [3].

Quote Request

Request a Quote for (1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.